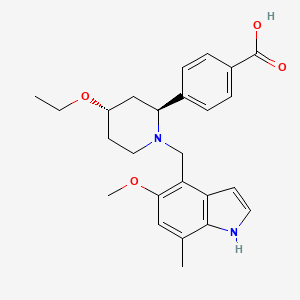

![molecular formula C18H20N2O4S B3014623 benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate CAS No. 899979-94-3](/img/structure/B3014623.png)

benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate is a chemical compound with diverse applications in scientific research. It is known for its unique properties and structural versatility, making it valuable in various fields such as drug discovery, material synthesis, and catalysis studies.

Mécanisme D'action

Target of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activation, and ampa receptor modulation .

Mode of Action

The compound likely interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function . For instance, in the case of benzyl halides, they typically react via an SN2 pathway for primary halides and an SN1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation .

Biochemical Pathways

Based on the reported biological activities of similar compounds, it can be inferred that the compound may influence a variety of biochemical pathways, including those involved in microbial growth, viral replication, blood pressure regulation, glucose metabolism, cancer cell proliferation, potassium channel activation, and glutamate receptor modulation .

Pharmacokinetics

It is known that benzyl carbamate is a white solid that is soluble in organic solvents and moderately soluble in water , which may influence its bioavailability.

Result of Action

Based on the reported biological activities of similar compounds, it can be inferred that the compound may have a range of effects, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer effects, and more .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate can be achieved through various methods. One common approach involves the reaction of benzyl carbamate with a suitable thiazinan derivative under controlled conditions. The reaction typically requires the use of a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure consistency and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often require a catalyst and specific temperature conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Applications De Recherche Scientifique

Benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of catalysts and other industrial chemicals

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzyl carbamate: A simpler analog with similar structural features but different reactivity and applications.

1,2,4-Benzothiadiazine-1,1-dioxide: Shares the thiadiazine ring structure but has distinct pharmacological properties.

Uniqueness

Benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate is unique due to its combination of the benzyl carbamate and thiazinan moieties, which confer specific chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Activité Biologique

Benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound can be described by its molecular formula, which includes a benzyl group attached to a carbamate moiety and a dioxothiazinan structure. The compound's unique structure suggests diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been investigated for its inhibitory effects on:

- Monoamine Oxidase (MAO) : Studies indicate that derivatives similar to this compound exhibit significant inhibitory activity against MAO-A and MAO-B enzymes, which are crucial in regulating neurotransmitter levels in the brain. Compounds with similar structures have shown IC50 values ranging from 1.38 µM to 2.48 µM for MAO-A inhibition .

- Cholinesterases : The compound may also exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in cholinergic signaling. In related studies, several compounds demonstrated varying degrees of inhibition against BChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound and its analogs:

| Compound | Target Enzyme | IC50 Value (µM) | Activity |

|---|---|---|---|

| Compound A | MAO-A | 1.38 | Inhibitor |

| Compound B | MAO-B | 2.48 | Inhibitor |

| Compound C | BChE | 65.04 | Moderate Inhibitor |

| Compound D | AChE | >20.0 | No Activity |

These findings indicate that while some derivatives show promising inhibitory activity against MAO enzymes, others may not be effective against AChE.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

- Neurodegenerative Disorders : Research has shown that compounds with structural similarities can enhance cholinergic neurotransmission by inhibiting cholinesterases. This mechanism is beneficial for patients with Alzheimer's disease, where cholinergic signaling is impaired .

- Depression Treatment : The inhibition of MAO enzymes by these compounds suggests their potential utility in treating depression and anxiety disorders by increasing levels of neurotransmitters such as serotonin and norepinephrine .

Propriétés

IUPAC Name |

benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c21-18(24-14-15-6-2-1-3-7-15)19-16-8-10-17(11-9-16)20-12-4-5-13-25(20,22)23/h1-3,6-11H,4-5,12-14H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIDFLXCOJMIOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.